molecular formula C13H20N4O2 B12236607 1-cyclohexyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

1-cyclohexyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B12236607
M. Wt: 264.32 g/mol
InChI Key: YXGOBIXNKGTNRI-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a dihydropyridazinone moiety, and an ethyl linkage to the urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with a suitable dihydropyridazinone derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

1-cyclohexyl-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(6-oxopyridazin-1-yl)ethyl]urea

InChI

InChI=1S/C13H20N4O2/c18-12-7-4-8-15-17(12)10-9-14-13(19)16-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H2,14,16,19)

InChI Key

YXGOBIXNKGTNRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC=N2

Origin of Product

United States

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